molecular formula C13H17N3O2S2 B8364210 2-Amino-5-thio-substituted thiazole 25

2-Amino-5-thio-substituted thiazole 25

Cat. No.: B8364210
M. Wt: 311.4 g/mol
InChI Key: GFXMFSCCEVADLF-UHFFFAOYSA-N
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Description

2-Amino-5-thio-substituted thiazole 25 is a useful research compound. Its molecular formula is C13H17N3O2S2 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H17N3O2S2

Molecular Weight

311.4 g/mol

IUPAC Name

N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C13H17N3O2S2/c1-8(17)16-12-15-6-11(20-12)19-7-10-14-5-9(18-10)13(2,3)4/h5-6H,7H2,1-4H3,(H,15,16,17)

InChI Key

GFXMFSCCEVADLF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C(S1)SCC2=NC=C(O2)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 50 mg (0.23 mmol, Applied Chemical Laboratory) of N-[5-(acetylthio)-2-thiazolyl]acetamide in 10 mL of THF was added 0.25 mL of potassium tert-butoxide solution (1 M solution, 0.25 mmol) at rt under argon. The resulting suspension was stirred for 15 min at rt, then a solution of 59 mg of 2-(chloromethyl)-5-t-butyloxazole (0.34 mmol) in 1 mL of THF was added. The resulting mixture was stirred at rt for 16 h, concentrated under reduced pressure and purified by flash column chromatography (silica gel, 25×200 mm, 1:1 EtOAc/hexanes followed by 100% EtOAc) to give 44 mg (0.14 mmol, 61%) of N-[5-[[(5-t-butyl-2-oxazolyl)methyl]thio]-2-thiazolyl]acetamide as a white solid.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
59 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

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